N-(2-carbamoyl-1-benzofuran-3-yl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide
Description
N-(2-carbamoyl-1-benzofuran-3-yl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide is a synthetic small molecule characterized by a benzofuran core linked to a piperidine-4-carboxamide scaffold, modified with a 4-methylbenzenesulfonyl (tosyl) group. Its structure combines a benzofuran moiety (known for bioactivity in medicinal chemistry) with a sulfonylated piperidine, a motif often associated with enzyme inhibition and receptor modulation.
Properties
IUPAC Name |
N-(2-carbamoyl-1-benzofuran-3-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S/c1-14-6-8-16(9-7-14)31(28,29)25-12-10-15(11-13-25)22(27)24-19-17-4-2-3-5-18(17)30-20(19)21(23)26/h2-9,15H,10-13H2,1H3,(H2,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSAOEXQLOCOYCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-carbamoyl-1-benzofuran-3-yl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly against viral infections such as hepatitis C. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a unique structural configuration that includes:
- A benzofuran ring which contributes to its biological activity.
- A piperidine ring that enhances its pharmacological properties.
- Functional groups such as carbamoyl and sulfonyl , which are crucial for its interaction with biological targets.
Research indicates that this compound acts primarily as an inhibitor of the hepatitis C virus (HCV) . Specifically, it inhibits the NS5B RNA-dependent RNA polymerase, an essential enzyme for viral replication. This inhibition disrupts the viral life cycle, leading to reduced viral load in infected cells.
Biological Activity Data
The following table summarizes key biological activities and findings associated with the compound:
| Biological Activity | Description | Reference |
|---|---|---|
| Antiviral Activity | Inhibits HCV NS5B polymerase, reducing viral replication. | |
| Cytotoxicity | Exhibits selective cytotoxic effects on HCV-infected cells without significant toxicity to uninfected cells. | |
| Pharmacokinetics | Demonstrates favorable absorption and distribution properties in preclinical models. | |
| Synergistic Effects | Potentially enhances antiviral effects when combined with other antiviral agents. |
Case Studies
- In Vitro Studies : In a study evaluating various benzofuran derivatives, this compound showed significant inhibition of HCV replication in cultured human hepatocytes. The IC50 value was determined to be in the low micromolar range, indicating potent antiviral activity.
- Animal Models : In animal models of HCV infection, administration of the compound resulted in a marked decrease in viral titers compared to controls. These studies provide evidence for its potential as a therapeutic agent in treating hepatitis C.
- Combination Therapy : Research exploring combination therapies revealed that this compound could enhance the efficacy of existing antiviral drugs, suggesting a role in multi-drug regimens for more effective HCV treatment.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Modifications and Key Differences
The compound’s closest analogs differ in substituents on the benzofuran, sulfonyl, or piperidine groups. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparisons
Key Observations :
Research Findings :
- Benzofuran Advantage : The benzofuran moiety’s rigid structure may enhance binding to flat enzymatic pockets (e.g., viral proteases) compared to bulkier naphthalene derivatives, though this requires experimental validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
